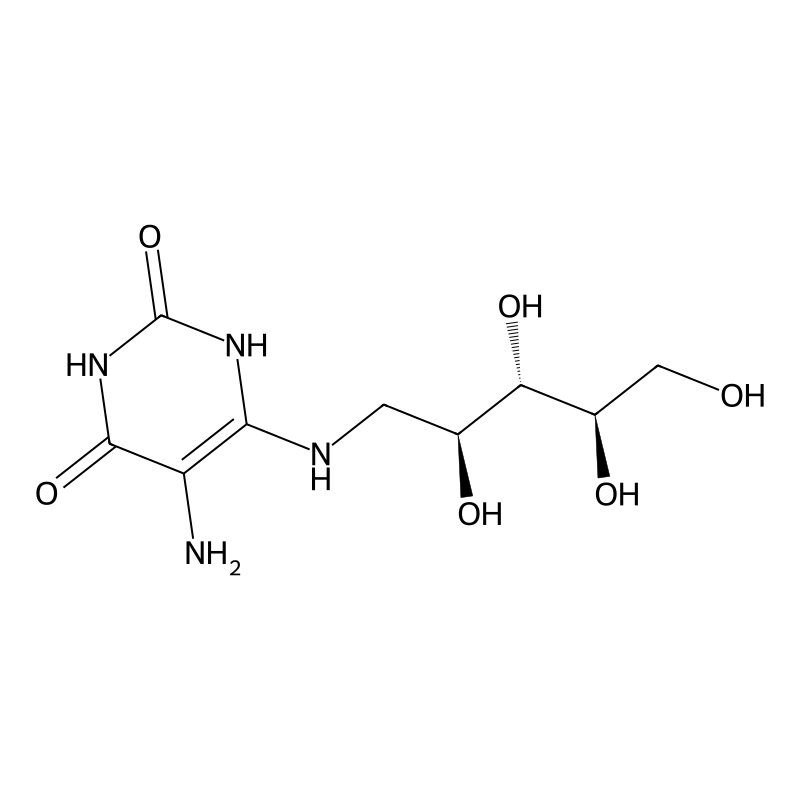

5-amino-6-(D-ribitylamino)uracil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Biosynthesis Precursor:

5-A-RU is a crucial intermediate in the bacterial synthesis of riboflavin, also known as vitamin B2 [, ]. It is formed by the enzyme lumazine synthase from 5-amino-6-carboxyuracil (5-ACU) through a complex series of reactions involving several other enzymes []. 5-A-RU then undergoes further modifications to eventually be converted into riboflavin [].

Mucosal-associated invariant T (MAIT) cell activation:

Recent research suggests that 5-A-RU can play a role in the activation of MAIT cells, a type of immune cell important for antibacterial defense []. However, 5-A-RU itself doesn't directly activate MAIT cells. Instead, it reacts non-enzymatically with small molecules like dihydroxyacetone, methylglyoxal, or glyoxal to form potent MAIT-activating antigens []. This discovery potentially provides insights into the immune system's response to various metabolic byproducts.

5-amino-6-(D-ribitylamino)uracil is a pyrimidine derivative characterized by the presence of an amino group at the 5-position and a D-ribitylamino group at the 6-position. Its chemical formula is C₉H₁₆N₄O₆, and it is classified as an aminouracil. This compound plays a crucial role as a metabolite in various biological processes, particularly in the metabolism of riboflavin (vitamin B2) in microorganisms, including Escherichia coli .

The primary function of 5-A-RU is as an intermediate in the riboflavin biosynthesis pathway. It acts as a precursor molecule that undergoes further modifications to form the final product, riboflavin.

Additionally, 5-A-RU's ability to activate MAIT cells suggests a potential role in the immune system, although the exact mechanism behind this activation is not fully understood [].

5-amino-6-(D-ribitylamino)uracil can undergo several chemical transformations:

- Dephosphorylation: It is formed from 5-amino-6-(5'-phosphoribitylamino)uracil through dephosphorylation, catalyzed by specific phosphatases .

- Reactivity with Carbonyl Compounds: The compound reacts non-enzymatically with various carbonyl compounds such as dihydroxyacetone and methylglyoxal, leading to the activation of mucosal-associated invariant T cells .

This compound is notably involved in riboflavin metabolism, acting as an intermediate in the biosynthetic pathway. Its biological significance extends to influencing immune responses, particularly through its interactions with mucosal-associated invariant T cells . Additionally, it has been studied for its potential roles in cellular signaling and metabolic regulation.

The synthesis of 5-amino-6-(D-ribitylamino)uracil typically involves a nucleophilic aromatic substitution reaction. A common method includes:

- Starting Materials: Ribitylamine and 6-chloropyrimidine-2,4-dione are utilized.

- Reaction Conditions: The reaction is conducted under controlled conditions to facilitate the substitution at the aromatic ring.

- Purification: After the reaction, purification methods such as crystallization or chromatography are employed to isolate the desired product .

5-amino-6-(D-ribitylamino)uracil has several applications:

- Biochemical Research: It serves as a key intermediate in studies related to riboflavin biosynthesis and metabolism.

- Immunology: Due to its role in activating mucosal-associated invariant T cells, it is of interest in immunological research and potential therapeutic applications .

- Metabolomics: The compound is analyzed within metabolomic studies to understand metabolic pathways in various organisms .

Research has indicated that 5-amino-6-(D-ribitylamino)uracil interacts with several biological molecules:

- Mucosal-Associated Invariant T Cells: Its non-enzymatic reactions with carbonyl compounds enhance the activation of these immune cells, suggesting potential roles in immune modulation .

- Enzymatic Pathways: The compound's involvement in enzymatic reactions related to riboflavin metabolism highlights its significance in cellular functions and energy production .

Several compounds share structural or functional similarities with 5-amino-6-(D-ribitylamino)uracil. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Amino-6-(5'-phospho-D-ribitylamino)uracil | Contains a phosphate group | Precursor in riboflavin biosynthesis |

| Riboflavin (Vitamin B2) | Contains isoalloxazine ring | Active form of vitamin B2 essential for metabolism |

| 5-Amino-6-hydroxymethyluracil | Hydroxymethyl group instead of ribityl | Different metabolic pathways compared to ribityl form |

| 5-Amino-2,4-dihydroxypyrimidine | Dihydroxy groups on pyrimidine ring | Distinct from uracil derivatives |

The uniqueness of 5-amino-6-(D-ribitylamino)uracil lies primarily in its specific D-ribitylamino substitution, which influences its biological activity and metabolic role significantly compared to other similar compounds.